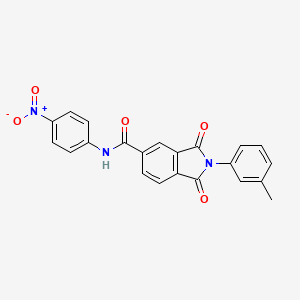![molecular formula C15H10BrClFNO B5001323 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5001323.png)
3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as BFA and is known to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BFA involves the inhibition of ADP-ribosylation factor (ARF), a small GTPase that is involved in the regulation of intracellular trafficking and signaling pathways. BFA binds to ARF and prevents its activation, leading to the inhibition of protein trafficking and signaling pathways.
Biochemical and Physiological Effects:
BFA has a variety of biochemical and physiological effects, including the inhibition of protein trafficking and signaling pathways, the induction of apoptosis in certain cell lines, and the inhibition of cancer cell growth. BFA has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BFA in lab experiments is its well-established synthesis method and mechanism of action. BFA is also readily available from commercial sources, making it easy to obtain for lab experiments. However, one limitation of using BFA is its potential toxicity, as it has been shown to induce apoptosis in certain cell lines at high concentrations.
Direcciones Futuras
There are many potential future directions for the study of BFA. One area of research that is currently being explored is the use of BFA as a potential therapeutic agent for cancer. BFA has been shown to have anti-cancer properties in certain cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of research that is currently being explored is the use of BFA in the study of intracellular trafficking and signaling pathways. As our understanding of these pathways continues to grow, BFA may become an increasingly important tool for studying these processes.
Métodos De Síntesis
The synthesis of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one involves the reaction of 2-bromo-4-fluoroaniline with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been well established in the scientific literature and has been used in many studies involving BFA.
Aplicaciones Científicas De Investigación
BFA has been studied extensively for its potential applications in scientific research. One of the most common uses of this compound is in the study of protein trafficking and secretion. BFA has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, which has important implications for the study of protein secretion and trafficking in cells. BFA has also been used in the study of intracellular signaling pathways, as it has been shown to inhibit the activation of certain signaling molecules such as MAP kinases. In addition, BFA has been used in the study of cancer biology, as it has been shown to have anti-cancer properties in certain cell lines.
Propiedades
IUPAC Name |
(E)-3-(2-bromo-4-fluoroanilino)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFNO/c16-13-9-12(18)5-6-14(13)19-8-7-15(20)10-1-3-11(17)4-2-10/h1-9,19H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNFBRGRPUXKBI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=C(C=C(C=C2)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=C(C=C(C=C2)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5001241.png)

![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5001249.png)

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001256.png)


![3-[(4-ethylpiperazin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5001280.png)
![2-hydroxy-2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001293.png)

![ethyl (4-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5001311.png)
![N-2-biphenylyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5001325.png)

![2-[(4-methylbenzyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5001353.png)